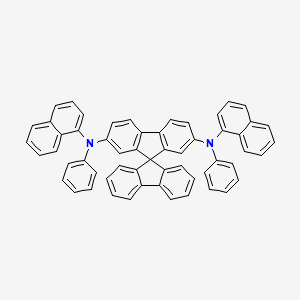

Spiro-NPB

Description

Properties

IUPAC Name |

2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAWFMCVTXSZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Spiro-NPB: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spiro-NPB, a key organic semiconductor material. It details its fundamental properties, applications in organic electronics, and provides a detailed experimental protocol for its use as a hole transport layer in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Core Properties of this compound

This compound, scientifically known as N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-(1,1'-spirobi[fluorene]-4,4'-diamine), is a high-performance hole transport material (HTM) widely utilized in the field of organic electronics. Its unique spirobifluorene core structure imparts excellent thermal stability and a high glass transition temperature, contributing to the longevity and durability of electronic devices.

| Property | Value | Reference |

| CAS Number | 932739-76-9 | [1][2][3] |

| Molecular Formula | C57H38N2 | [1][2][4] |

| Molecular Weight | 750.9 g/mol | [1][4] |

| IUPAC Name | 2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine | [1] |

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is predominantly used as a hole transport material in OLEDs.[1] Its primary function is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The high hole mobility and suitable energy levels of this compound help to lower the operating voltage and enhance the overall efficiency of the OLED device.

Experimental Protocol: Fabrication of an OLED Device with a this compound Hole Transport Layer

This section outlines a detailed methodology for the fabrication of a multilayer OLED device using this compound as the hole transport layer. The process involves the sequential deposition of various organic and inorganic layers onto a pre-cleaned substrate under high vacuum conditions.

1. Substrate Preparation:

-

Initial Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

-

UV-Ozone Treatment: The cleaned substrates are then treated with UV-ozone for 10 minutes to remove any residual organic contaminants and to increase the work function of the ITO surface, which facilitates better hole injection.

2. Layer Deposition by Thermal Evaporation:

The following layers are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): A thin layer of an appropriate hole injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited at a rate of 0.1 nm/s to a thickness of 30 nm.

-

Hole Transport Layer (HTL): this compound is deposited from a heated crucible at a rate of 0.1 nm/s to a thickness of 20 nm. The substrate temperature is maintained at room temperature during deposition.

-

Emissive Layer (EML): A host material, such as Tris(8-hydroxyquinolinato)aluminum (Alq3), doped with a fluorescent or phosphorescent guest emitter is co-evaporated to form the light-emitting layer. For a green phosphorescent OLED, for example, a 30 nm layer of Alq3 doped with 10% Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) is deposited at a rate of 0.1-0.2 nm/s.

-

Electron Transport Layer (ETL): A layer of an electron-transporting material, such as Alq3, is deposited at a rate of 0.1 nm/s to a thickness of 30 nm.

-

Electron Injection Layer (EIL): A thin layer of lithium fluoride (LiF) is deposited at a rate of 0.05 nm/s to a thickness of 1 nm to facilitate electron injection from the cathode.

-

Cathode: Finally, a 100 nm thick layer of aluminum (Al) is deposited at a rate of 0.5 nm/s to serve as the cathode.

3. Encapsulation:

To protect the device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode, the device is encapsulated in a glove box using a UV-curable epoxy and a glass lid.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the fabrication of an OLED device with a this compound hole transport layer.

Caption: Workflow for OLED fabrication with this compound.

References

Spiro-NPB: A Comprehensive Technical Guide to its Glass Transition Temperature and Thermal Stability

For Immediate Release

This technical guide provides an in-depth analysis of the thermal properties of Spiro-NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine), a key material in organic electronics. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the significance of its glass transition temperature (Tg), methods for its determination, and its implications for device performance and stability.

Introduction to this compound

This compound is a hole-transporting material widely utilized in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its unique spirobifluorene core structure imparts high thermal and morphological stability, which are critical for the longevity and efficiency of these devices. The glass transition temperature is a crucial parameter that defines the upper-temperature limit of the amorphous state, directly impacting the material's stability and performance during device operation. A high Tg is desirable to prevent morphological changes, such as crystallization, which can degrade device performance over time.

Quantitative Data Summary

The following table summarizes the key physical and thermal properties of this compound and a closely related high-performance hole-transporting material, HTM 1B, for which this compound was used as a reference.

| Property | This compound | HTM 1B |

| IUPAC Name | N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine | N/A |

| Chemical Formula | C₅₇H₃₈N₂ | N/A |

| Molecular Weight | 750.9 g/mol | N/A |

| Glass Transition Temp. (Tg) | Not explicitly found in search results | 180 °C |

| Decomposition Temp. (Td) | > 450 °C (at 5% weight reduction) | > 450 °C (at 5% weight reduction) |

Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

The glass transition temperature of this compound is typically determined using Differential Scanning Calorimetry (DSC), a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the glass transition temperature (Tg) of a this compound sample.

Apparatus and Materials:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

This compound powder (typically 3-5 mg)

-

Inert gas supply (e.g., high-purity nitrogen)

-

Reference pan (empty, hermetically sealed)

Procedure:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound powder into a clean aluminum DSC pan.

-

Hermetically seal the pan using a crimper. This prevents any loss of material during heating.

-

Prepare an identical empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

Set the thermal program. A typical program for determining the Tg of a stable organic material like this compound is as follows:

-

First Heating Scan: Equilibrate at a low temperature (e.g., 25 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg but below the decomposition temperature (e.g., 300 °C). This step is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (e.g., 25 °C).

-

Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) to the same upper temperature. The Tg is determined from this second heating scan.

-

-

-

Data Acquisition and Analysis:

-

Initiate the thermal program and record the heat flow as a function of temperature.

-

The glass transition will appear as a step-like change in the heat flow curve from the second heating scan.

-

The Tg is typically determined as the midpoint of this transition.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the glass transition temperature of this compound using DSC.

Caption: Workflow for Tg determination of this compound by DSC.

Conclusion

This compound's robust thermal stability, characterized by a high glass transition temperature, is a cornerstone of its utility in high-performance organic electronic devices. While a precise Tg value for this compound was not explicitly found in the reviewed literature, related spirobifluorene-based materials exhibit high Tg values, such as 180 °C for HTM 1B. The standardized DSC protocol outlined in this guide provides a reliable method for determining this critical parameter, enabling researchers and engineers to accurately assess the thermal stability of this compound and its derivatives for advanced applications. This understanding is paramount for the rational design of next-generation organic electronic materials with enhanced longevity and performance.

An In-depth Technical Guide to the Thermal Stability and Degradation of Spiro-NPB

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine, commonly known as Spiro-NPB, is a hole-transporting material (HTM) widely utilized in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its spirobifluorene core imparts a high glass transition temperature (Tg) and morphological stability, which are critical for the longevity and performance of optoelectronic devices. Understanding the thermal stability and degradation pathways of this compound is paramount for predicting device lifetime, optimizing operating conditions, and designing next-generation materials with enhanced durability. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its degradation mechanisms, supported by experimental data and detailed protocols.

Thermal Properties of this compound

The thermal stability of this compound is characterized by its glass transition temperature (Tg) and decomposition temperature (Td). The Tg is the temperature at which the material transitions from a rigid glassy state to a more rubbery, amorphous state. A high Tg is desirable as it prevents morphological changes in the thin film under thermal stress, which can lead to device failure. The Td is the temperature at which the material begins to chemically decompose.

Quantitative Data Summary

The following table summarizes the key thermal properties of this compound and related hole-transporting materials for comparison.

| Material | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) (5% weight loss) | References |

| This compound | ~125 - 131 | ~415 - 450 | |

| NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | ~95 - 100 | ~380 - 418 | [1][2] |

| Spiro-OMeTAD | ~120 - 125 | ~400 - 420 | |

| SFAF | 140 | 402 | [2] |

| TDAB-BP | Not Reported | 505 | [1] |

Thermal Degradation of this compound

The thermal degradation of this compound involves the breaking of chemical bonds, leading to the formation of lower molecular weight fragments and potentially volatile compounds. While specific mass spectrometry data on the thermal degradation products of this compound is limited in the public domain, the degradation pathways can be inferred from the known chemistry of its constituent moieties: the spirobifluorene core, the triphenylamine units, and the naphthalene groups.

Proposed Degradation Pathways

The C-N and C-C bonds within the triphenylamine and naphthalene groups are the most likely sites for initial thermal cleavage. The spirobifluorene core itself is generally more thermally stable.

Below is a proposed logical workflow for the thermal degradation of this compound, initiated by the homolytic cleavage of a carbon-nitrogen bond, a common degradation pathway for N-aryl amine compounds.

References

An In-Depth Technical Guide to the Photophysical Properties of Spiro-NPB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB, with the IUPAC name N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobifluorene-2,7-diamine, is a high-molecular-weight organic compound widely recognized for its application as a hole transport material (HTM) in organic light-emitting diodes (OLEDs). Its unique spirobifluorene core imparts significant thermal stability and a high glass transition temperature, crucial properties for durable and efficient optoelectronic devices. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and visualizations of its role in device applications and experimental workflows.

Core Photophysical Properties of this compound

The photophysical properties of this compound are central to its function as a hole transport material. These properties dictate its interaction with light and its ability to efficiently transport charge carriers within an OLED.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobifluorene-2,7-diamine | |

| Molecular Formula | C₅₇H₃₈N₂ | |

| Molecular Weight | 750.93 g/mol | |

| CAS Number | 932739-76-9 |

Spectroscopic and Electronic Properties

The following table summarizes the key spectroscopic and electronic properties of this compound. It is important to note that while some data for this compound is available, specific quantitative values for molar extinction coefficient, photoluminescence quantum yield, and excited-state lifetime are not readily found in the public domain. Therefore, data for the closely related and well-characterized spirobifluorene-based HTM, Spiro-OMeTAD, is included for illustrative purposes and to provide a representative experimental context.

| Parameter | This compound | Spiro-OMeTAD (for reference) | Solvent |

| Absorption Maximum (λ_abs) | ~381 nm[1] | 390 nm[2] | THF[1] |

| Molar Extinction Coefficient (ε) | Not Available | 7.45 x 10⁴ M⁻¹cm⁻¹[2] | Chlorobenzene[2] |

| Emission Maximum (λ_em) | ~451 nm[1] | 428 nm[2] | THF[1] |

| Photoluminescence Quantum Yield (Φ_PL) | Not Available | ~99%[2] | Chlorobenzene[2] |

| Excited-State Lifetime (τ) | Not Available | ~1.64 ns[2] | Chlorobenzene[2] |

| HOMO Energy Level | -5.32 eV[1] | -5.22 eV | - |

| Triplet Energy (E_T) | 2.33 eV[1] | Not Available | - |

Experimental Protocols

Detailed and precise experimental protocols are critical for the accurate characterization of the photophysical properties of organic semiconductor materials like this compound. The following sections outline the methodologies for key experiments. While specific parameters for this compound are provided where available, some procedural details are based on established methods for similar organic materials.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent with good solubility, such as Tetrahydrofuran (THF) or Chlorobenzene.

-

Perform serial dilutions to obtain a series of solutions with concentrations typically ranging from 10⁻⁶ to 10⁻⁵ M. The absorbance should ideally be in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a pair of matched quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the this compound solutions from the UV to the near-infrared region (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_abs).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

-

Photoluminescence Spectroscopy

Objective: To determine the emission spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., THF) with a concentration low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., a photomultiplier tube).

-

-

Measurement:

-

Excite the sample at a wavelength where it absorbs strongly, for instance, at its λ_abs.

-

Scan the emission monochromator to record the photoluminescence spectrum. The emission is typically collected at a 90° angle to the excitation beam to minimize scattered light.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em).

-

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the efficiency of the conversion of absorbed photons to emitted photons.

Methodology (Absolute Method using an Integrating Sphere):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a high-purity, degassed solvent. The absorbance at the excitation wavelength should be low (typically < 0.1).

-

-

Instrumentation:

-

A spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all the light emitted from the sample.

-

-

Measurement:

-

Step 1 (Blank): Place a cuvette containing only the pure solvent in the integrating sphere and measure the spectrum of the excitation light.

-

Step 2 (Sample): Place the cuvette with the this compound solution in the integrating sphere and measure the spectrum of the unabsorbed excitation light and the emitted photoluminescence.

-

-

Data Analysis:

-

The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument software typically performs this calculation by integrating the areas of the emission peak and the reduction in the excitation peak.

-

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the excited-state lifetime of this compound.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Sample Preparation:

-

Prepare a dilute and degassed solution of this compound.

-

-

Instrumentation:

-

A TCSPC system, which includes a pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

-

Measurement:

-

The sample is excited by the pulsed laser.

-

The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is built up over many excitation-emission cycles, which represents the decay of the fluorescence intensity over time.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the excited-state lifetime (τ). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the measured decay to obtain the true fluorescence lifetime.

-

Visualizations

This compound in an OLED Device

The following diagram illustrates the role of this compound as a hole transport layer in a typical multi-layer OLED structure.

Caption: Role of this compound as a Hole Transport Layer in an OLED.

Workflow for Photophysical Characterization

This diagram outlines the logical workflow for the comprehensive photophysical characterization of an organic semiconductor like this compound.

Caption: Workflow for the Photophysical Characterization of this compound.

Conclusion

This compound stands out as a critical material in the advancement of organic electronics, particularly in the realm of OLEDs. Its robust thermal and morphological stability, coupled with its efficient hole transport capabilities, make it an exemplary choice for high-performance devices. A thorough understanding of its photophysical properties, obtained through rigorous and standardized experimental procedures, is paramount for the rational design and optimization of next-generation optoelectronic materials and devices. This guide provides a foundational understanding of these properties and the methodologies required for their investigation, serving as a valuable resource for researchers in the field.

References

Spiro-NPB: An In-depth Technical Guide to Charge Carrier Mobility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the charge carrier mobility of Spiro-NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobi[fluorene]-2,7-diamine), a key hole-transporting material in organic electronics. This document details the material's fundamental properties, quantitative mobility data, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound, with the chemical formula C₅₇H₃₈N₂, is a high-performance organic semiconductor renowned for its application as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its unique molecular architecture is characterized by a spiro linkage at the C9 position of two fluorene units. This rigid, three-dimensional structure imparts high thermal stability and promotes the formation of stable amorphous films, which are crucial for device longevity and performance. The hole-transporting properties arise from the nitrogen-containing tertiary amine groups functionalized with naphthalene and phenyl moieties.

Quantitative Charge Carrier Mobility Data

The charge carrier mobility of this compound is a critical parameter that dictates the efficiency of charge transport within a device. The following tables summarize the available quantitative data for the hole and electron mobility of this compound.

Table 1: Hole Mobility of this compound

| Hole Mobility (μh) (cm² V⁻¹s⁻¹) | Measurement Technique | Reference | Notes |

| 3.3 x 10⁻⁷ | Space-Charge Limited Current (SCLC) | [1] | Comparison with non-spiro analogue NT-NPB (1.32 x 10⁻⁷ cm² V⁻¹s⁻¹) showed higher mobility for this compound. |

| 10⁻⁴ - 10⁻⁵ (Range for similar spiro-compounds) | Time-of-Flight (TOF), Dark-Injection SCLC, Steady-State SCLC | [2] | This range is for a structurally similar compound, spiro-MeOTAD, and suggests that the mobility of this compound may also fall within this range under different measurement conditions and electric fields. The mobility is noted to be electric field-dependent. |

Table 2: Electron Mobility of this compound

| Electron Mobility (μe) (cm² V⁻¹s⁻¹) | Measurement Technique | Reference | Notes |

| Not Reported | - | - | There is currently no available experimental data for the electron mobility of this compound in the scientific literature. This is likely due to its primary design and application as a hole-transporting material. |

Experimental Protocols for Mobility Measurement

The charge carrier mobility of this compound is primarily determined using the Space-Charge Limited Current (SCLC) and Time-of-Flight (TOF) methods. Below are detailed descriptions of the typical experimental protocols for each technique.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the bulk mobility of a material in a single-carrier device.

3.1.1. Device Fabrication

A hole-only device is fabricated with the following general structure:

-

Substrate: Indium Tin Oxide (ITO) coated glass is commonly used as the transparent anode. The substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.

-

Hole-Injecting Layer (HIL) (Optional but recommended): A thin layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is often spin-coated onto the ITO to facilitate efficient hole injection and to create an ohmic contact. The PEDOT:PSS layer is then thermally annealed.

-

Active Layer: A solution of this compound in a suitable organic solvent (e.g., chlorobenzene, toluene) is spin-coated on top of the HIL (or directly on the ITO) in an inert atmosphere (e.g., a glovebox). The thickness of the film is a critical parameter and is typically in the range of 50-200 nm. The film is then annealed to remove any residual solvent.

-

Cathode: A high work function metal, such as Gold (Au) or Silver (Ag), is thermally evaporated on top of the this compound layer to act as the hole-collecting electrode and to block electron injection. The thickness of the metal electrode is typically around 100 nm.

3.1.2. Measurement Procedure

-

The fabricated device is placed in a probe station under vacuum or in an inert atmosphere to prevent degradation from air and moisture.

-

A source measure unit (SMU) is used to apply a voltage across the device and measure the resulting current.

-

The current-voltage (I-V) characteristics are measured by sweeping the voltage from zero to a sufficiently high value to ensure the device operates in the SCLC regime.

3.1.3. Data Analysis

The hole mobility (μh) is calculated from the SCLC region of the I-V curve using the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * μh * (V²/L³)

where:

-

J is the current density.

-

ε₀ is the permittivity of free space.

-

εᵣ is the relative dielectric constant of this compound.

-

V is the applied voltage.

-

L is the thickness of the this compound film.

A plot of J vs. V² should yield a straight line in the SCLC regime, and the mobility can be extracted from the slope of this line.

Time-of-Flight (TOF) Method

The TOF method is a transient photoconductivity technique used to directly measure the drift mobility of charge carriers.

3.2.1. Sample Preparation

A thicker film of this compound is required for TOF measurements, typically in the range of 1-10 µm. The sample is prepared by sandwiching the this compound layer between two electrodes:

-

Substrate and Bottom Electrode: A transparent conducting substrate like ITO-coated glass serves as the bottom electrode.

-

Active Layer: A thick film of this compound is deposited onto the ITO, often by thermal evaporation in a high vacuum environment to achieve the required thickness and uniformity.

-

Top Electrode: A semi-transparent metal electrode (e.g., a thin layer of Aluminum or Gold) is deposited on top of the this compound film. This electrode must be thin enough to allow a laser pulse to penetrate and generate charge carriers near the surface.

3.2.2. Measurement Setup

-

The sample is mounted in a cryostat to allow for temperature-dependent measurements and is connected to a voltage source and a fast oscilloscope.

-

A pulsed laser with a wavelength that is strongly absorbed by this compound is used to generate a sheet of electron-hole pairs near the semi-transparent top electrode. The pulse duration should be much shorter than the carrier transit time.

-

An external voltage is applied across the sample, creating an electric field that drives the holes to drift towards the bottom electrode.

3.2.3. Measurement Procedure

-

A voltage is applied to the sample.

-

A short laser pulse illuminates the semi-transparent electrode, generating charge carriers.

-

The transient photocurrent generated by the drifting holes is recorded by the oscilloscope.

3.2.4. Data Analysis

The transient photocurrent waveform typically shows a plateau followed by a decay. The transit time (tₜ) is the time at which the plateau ends and the current starts to decay. The hole mobility (μh) is then calculated using the equation:

μh = L / (tₜ * E) = L² / (tₜ * V)

where:

-

L is the thickness of the this compound film.

-

E is the applied electric field (V/L).

-

V is the applied voltage.

By measuring the transit time at different applied voltages and temperatures, the electric field and temperature dependence of the mobility can be determined.

Factors Influencing Charge Carrier Mobility in this compound

The charge carrier mobility in this compound is not an intrinsic constant but is influenced by several factors:

-

Molecular Packing and Film Morphology: The amorphous nature of this compound films means that charge transport occurs via hopping between adjacent molecules. The distance and relative orientation between molecules, which are determined by the film deposition conditions, significantly affect the hopping probability and thus the mobility.

-

Temperature: Charge hopping is a thermally activated process. Therefore, the hole mobility in this compound is expected to increase with temperature, often following an Arrhenius-like behavior.

-

Electric Field: At higher electric fields, the hole mobility in many disordered organic semiconductors, including likely this compound, exhibits a positive dependence on the electric field. This is often described by the Poole-Frenkel model or the Gaussian Disorder Model.

-

Purity of the Material: Chemical impurities and structural defects can act as traps for charge carriers, reducing the overall mobility. High material purity is essential for achieving high mobility.

Visualizations

The following diagrams illustrate the experimental workflows for the SCLC and TOF mobility measurement techniques.

Caption: Workflow for SCLC mobility measurement.

Caption: Workflow for TOF mobility measurement.

References

In-depth Technical Guide to Spiro-NPB: A Core Material for Advanced Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB, chemically known as N²,N⁷-di(naphthalen-1-yl)-N²,N⁷-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine, is a high-performance organic semiconductor that has garnered significant attention in the field of organic electronics. Its unique spirobifluorene core structure imparts exceptional thermal and morphological stability, making it a material of choice for the hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and other organic electronic devices. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, along with its key performance data in electronic devices.

Discovery and History

The development of spiro-annulated compounds marked a significant advancement in the design of stable amorphous materials for organic electronics. The spirobifluorene scaffold, at the heart of this compound, provides a rigid, three-dimensional structure that effectively disrupts intermolecular packing, thus preventing crystallization and enhancing the material's glass transition temperature (Tg) and thermal stability. This compound emerged as a prominent example of this molecular design strategy, building upon the well-established hole-transporting properties of arylamine derivatives like NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine). The incorporation of the spirobifluorene core into the NPB structure led to a material with superior thermal and morphological stability, crucial for extending the operational lifetime of OLED devices.

Physicochemical Properties and Characterization

This compound is a high-molecular-weight organic compound with the chemical formula C₅₇H₃₈N₂ and a molecular weight of 750.93 g/mol . Its key properties are summarized in the table below.

| Property | Value | Method/Conditions |

| Thermal Properties | ||

| Glass Transition Temp. (Tg) | 126 °C[1] | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | 420 °C (at 5% weight loss)[1] | Thermogravimetric Analysis (TGA) |

| Electrochemical Properties | ||

| HOMO Level | -5.32 eV to -5.5 eV | Cyclic Voltammetry (CV) |

| LUMO Level | -2.38 eV | CV and Optical Band Gap |

| Photophysical Properties | ||

| Photoluminescence (PL) Max | 450 - 451 nm (in THF)[1][2] | Photoluminescence Spectroscopy |

| Triplet Energy (E_T) | 2.33 eV[1] | Low-temperature Photoluminescence Spectroscopy |

| Charge Transport Properties | ||

| Hole Mobility (μ_h) | 3.3 x 10⁻⁷ cm²/V·s to 10⁻⁴ cm²/V·s[3][4] | Space-Charge Limited Current (SCLC), Time-of-Flight (ToF) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. A representative synthetic scheme is outlined below. The synthesis involves the reaction of 2,7-dibromo-9,9'-spirobi[fluorene] with N-phenyl-1-naphthylamine in the presence of a palladium catalyst and a base.

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Detailed Protocol: A detailed experimental protocol for the synthesis is as follows: A mixture of 2,7-dibromo-9,9'-spirobi[fluorene], N-phenyl-1-naphthylamine, sodium tert-butoxide, and a palladium catalyst with a suitable phosphine ligand (e.g., Pd(OAc)₂ and P(t-Bu)₃) is heated in an anhydrous solvent such as toluene under an inert atmosphere (e.g., nitrogen or argon) for several hours. After the reaction is complete, the mixture is cooled to room temperature, and the crude product is isolated. Purification is typically performed by column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity this compound suitable for device fabrication.

Characterization Techniques

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized this compound and to characterize its physical properties.

Caption: Workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. Spectra are typically recorded in deuterated solvents like CDCl₃.

-

Mass Spectrometry (MS): MS is employed to verify the molecular weight of the synthesized compound.

-

Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and decomposition temperature (Td) of this compound. The analysis is typically carried out under a nitrogen atmosphere with a heating rate of 10 °C/min.[5]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg). A common procedure involves heating the sample to above its melting point, cooling it rapidly, and then reheating at a controlled rate (e.g., 10 °C/min) to observe the glass transition.

-

Cyclic Voltammetry (CV): CV is used to determine the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The measurements are typically performed in a solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane) with a three-electrode setup at a specific scan rate. The HOMO and LUMO levels can be calculated from the onset of the oxidation and reduction potentials, respectively, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[6][7]

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is predominantly used as a hole-transporting material (HTM) in OLEDs. Its high Tg and morphological stability contribute to the longevity and reliability of the devices. The HOMO level of this compound is well-matched with the work function of common transparent conductive oxides like indium tin oxide (ITO) and the HOMO levels of many emissive materials, facilitating efficient hole injection and transport.

OLED Device Structure and Fabrication

A typical multilayer OLED device incorporating this compound as the HTL is fabricated by sequential deposition of thin films onto a substrate.

Caption: A typical multilayer OLED device structure featuring this compound.

Fabrication Protocol:

-

Substrate Cleaning: The substrate (e.g., patterned ITO glass) is thoroughly cleaned using a sequence of solvents in an ultrasonic bath.

-

Layer Deposition: The organic layers and the metal cathode are deposited sequentially onto the substrate in a high-vacuum thermal evaporation system. The deposition rates and thicknesses of each layer are carefully controlled. For this compound, a typical thickness is in the range of 20-60 nm.

-

Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated, often using a glass lid and a UV-curable epoxy resin in an inert atmosphere.

Device Performance

The performance of OLEDs utilizing this compound as the HTL is influenced by the overall device architecture, including the choice of emissive and electron-transporting materials. The following table summarizes typical performance metrics for red phosphorescent OLEDs with this compound as the HTL.[2]

| Device Parameter | Value |

| Turn-on Voltage | 4.5 V |

| Maximum Current Efficiency | 9.24 cd/A |

| Maximum Power Efficiency | 8.26 lm/W |

| Maximum External Quantum Eff. | 9.82% |

Conclusion

This compound stands as a testament to the power of molecular engineering in advancing the field of organic electronics. Its spirobifluorene core provides a robust and stable platform for efficient hole transport, leading to the fabrication of high-performance and long-lasting OLED devices. The detailed understanding of its synthesis, characterization, and device integration presented in this guide serves as a valuable resource for researchers and scientists working towards the next generation of organic electronic materials and devices.

References

- 1. researchgate.net [researchgate.net]

- 2. Spirobifluorene Core-Based Novel Hole Transporting Materials for Red Phosphorescence OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

A Technical Deep Dive: Unraveling the Core Differences Between Spiro-NPB and NPB for Advanced Organic Electronics

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of the fundamental differences between two prominent hole transport materials (HTMs) in organic electronics: N,N′-di(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB) and 2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene] (Spiro-NPB). Understanding the distinct chemical, photophysical, and thermal properties of these materials is paramount for the rational design and optimization of high-performance and stable organic light-emitting diodes (OLEDs) and other organic electronic devices.

Introduction: The Critical Role of Hole Transport Materials

In the architecture of an OLED, the hole transport layer (HTL) plays a pivotal role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, while simultaneously blocking the leakage of electrons to the anode. The properties of the HTM directly influence the device's turn-on voltage, efficiency, and operational lifetime. Both NPB and this compound have emerged as benchmark materials for this application, yet their core structural differences lead to significant variations in their performance characteristics.

Fundamental Structural Differences

The key differentiator between NPB and this compound lies in their molecular architecture. NPB possesses a relatively linear and flexible biphenyl core, which allows for a certain degree of conformational freedom. In contrast, this compound incorporates a rigid and three-dimensional spirobifluorene core. This unique spiro linkage, where two fluorene units are connected by a single tetrahedral carbon atom, enforces a perpendicular orientation of the two aromatic systems.

Caption: Chemical structures of NPB and this compound.

This structural distinction has profound implications for the materials' properties. The spiro-linkage in this compound effectively disrupts conjugation between the two fluorene units, leading to a higher triplet energy. Furthermore, the rigid, bulky nature of the spirobifluorene core inhibits intermolecular interactions and crystallization, promoting the formation of stable amorphous films, which is crucial for device longevity.

Comparative Analysis of Core Properties

The structural differences between NPB and this compound manifest in their key thermal, photophysical, and electrochemical properties. A summary of these properties is presented in the table below.

| Property | NPB | This compound | Significance in OLEDs |

| Chemical Formula | C44H32N2 | C57H38N2 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 588.74 g/mol | 750.93 g/mol | Influences volatility and sublimation temperature. |

| Glass Transition Temp. (Tg) | ~95 °C[1] | >125 °C | Higher Tg indicates better thermal stability and resistance to morphological changes at elevated operating temperatures, leading to longer device lifetime. |

| Decomposition Temp. (Td) | ~418 °C | >450 °C | Higher Td signifies greater chemical stability at high temperatures during device fabrication and operation. |

| HOMO Level | ~5.4 - 5.5 eV[1] | ~5.3 - 5.4 eV | Determines the energy barrier for hole injection from the anode. A good match with the anode's work function is crucial for efficient injection. |

| LUMO Level | ~2.4 eV[1] | ~2.1 - 2.3 eV | Influences the electron-blocking capability of the HTL. A higher LUMO level helps confine electrons within the emissive layer. |

| Hole Mobility | ~10^-4 - 10^-3 cm²/Vs | ~10^-4 - 10^-3 cm²/Vs | A high hole mobility ensures efficient transport of holes to the emissive layer, contributing to lower driving voltages and higher efficiency. |

| Morphology | Prone to crystallization over time | Forms stable amorphous films | Amorphous morphology is essential for uniform charge transport and preventing device degradation due to grain boundaries. |

Impact on OLED Device Performance

The superior thermal and morphological stability of this compound often translates to improved performance and longevity in OLED devices compared to those utilizing NPB.

| Performance Metric | NPB-based OLEDs | This compound-based OLEDs |

| Efficiency | High initial efficiency | Often comparable or slightly lower initial efficiency, but with better roll-off characteristics. |

| Stability/Lifetime | Shorter operational lifetime due to lower Tg and tendency to crystallize. | Significantly longer operational lifetime due to higher thermal and morphological stability. |

| Driving Voltage | Generally low due to good hole mobility. | Can be slightly higher in some device architectures. |

Experimental Protocols

Synthesis and Purification

NPB (N,N′-di(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine): The synthesis of NPB typically involves a Buchwald-Hartwig amination reaction. This involves the palladium-catalyzed cross-coupling of 4,4'-dibromo-1,1'-biphenyl with N-phenyl-1-naphthylamine in the presence of a suitable base and phosphine ligand.

This compound (2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene]): The synthesis of this compound is a multi-step process. A key intermediate is 2,7-dibromo-9,9'-spirobifluorene. This is then subjected to a double Buchwald-Hartwig amination with N-phenyl-1-naphthylamine to yield the final product.

Purification: For high-purity materials required in organic electronics, both NPB and this compound are typically purified by train-gradient sublimation under high vacuum. This process removes residual catalysts, ligands, and other organic impurities.

Device Fabrication

A typical OLED fabrication process involving either NPB or this compound as the HTL is as follows:

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as HAT-CN, is often deposited onto the ITO to facilitate efficient hole injection.

-

Hole Transport Layer (HTL) Deposition: A layer of NPB or this compound is deposited via thermal evaporation in a high-vacuum chamber (typically < 10^-6 Torr). The thickness is monitored in-situ using a quartz crystal microbalance.

-

Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with a fluorescent or phosphorescent emitter, is then deposited.

-

Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An electron transport material (e.g., Alq3) and an electron injection material (e.g., LiF) are subsequently deposited.

-

Cathode Deposition: Finally, a metal cathode (e.g., aluminum) is deposited to complete the device.

Caption: A generalized workflow for the fabrication of an OLED device.

Characterization

-

Thermal Analysis: Glass transition temperature (Tg) and decomposition temperature (Td) are determined using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.

-

Photophysical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the absorption and emission spectra, and to estimate the optical bandgap.

-

Electrochemical Properties: Cyclic voltammetry (CV) is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

-

Charge Carrier Mobility: The hole mobility is typically measured using the time-of-flight (TOF) method or by analyzing the space-charge limited current (SCLC) characteristics of single-carrier devices.

-

Device Performance: The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectrometer. The operational lifetime is determined by monitoring the luminance decay over time under a constant current density.

Signaling Pathways: Energy Level Alignment in OLEDs

The efficient operation of an OLED relies on the proper alignment of the energy levels of the different material layers. The HOMO and LUMO levels of the HTL are critical for facilitating hole injection from the anode and blocking electron leakage from the EML.

Caption: A schematic energy level diagram illustrating the charge injection and transport processes in a multilayer OLED.

Conclusion

References

An In-depth Technical Guide on the Material Safety of Spiro-NPB

Disclaimer: A comprehensive, officially recognized Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Spiro-NPB (N,N'-di(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine) is not publicly available at the time of this writing. The following information has been compiled from publicly accessible databases and supplier information and should be used as a general guide only. Researchers and professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department and to handle this chemical with the care appropriate for a novel substance with unknown long-term toxicological properties.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It provides an overview of the known properties and general safety precautions.

Chemical and Physical Properties

This compound is a complex organic molecule commonly used as a hole transport material in organic light-emitting diodes (OLEDs). Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | N,N'-di(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine | N/A |

| Synonyms | This compound, 2,2′-Dimethyl-N,N′-di-[(1-naphthyl)-N,N′-diphenyl]-1,1′-biphenyl-4,4′-diamine, α-NPD | N/A |

| CAS Number | 495416-60-9 | N/A |

| Molecular Formula | C₅₇H₃₈N₂ | N/A |

| Molecular Weight | 750.93 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents such as chloroform, tetrahydrofuran, and toluene. Insoluble in water. | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Flash Point | Not available | N/A |

Hazard Identification and Classification

Due to the lack of a formal SDS, a definitive hazard classification for this compound is not available. However, based on its structure as a complex aromatic amine, the following potential hazards should be considered:

-

Acute Toxicity: The acute toxicity of this compound is unknown. As a general precaution, it should be treated as potentially harmful if ingested, inhaled, or in contact with skin.

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.

-

Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.

-

Chronic Toxicity: The long-term health effects of exposure to this compound have not been studied. Aromatic amines as a class can have varied toxicological profiles, with some being known carcinogens or having other target organ effects.

It is prudent to handle this compound as a substance of unknown toxicity and to minimize all routes of exposure.

Handling and Storage

Adherence to standard laboratory safety protocols is essential when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or preparing solutions.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene Measures: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, follow these general first-aid guidelines and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release and Disposal Measures

-

Spill Cleanup: For small spills of the solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a substance with unknown environmental effects, it should not be released into the environment.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available. The following are general experimental procedures for the characterization of such materials in a research setting.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of a this compound sample.

-

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, tetrahydrofuran)

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector.

-

-

Procedure:

-

Prepare a stock solution of the this compound sample in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution for calibration.

-

Set up the HPLC method, including the mobile phase composition (isocratic or gradient), flow rate, column temperature, and UV detection wavelength (determined from the UV-Vis spectrum of this compound).

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Analyze the resulting chromatograms to identify the main peak corresponding to this compound and any impurity peaks.

-

Calculate the purity of the sample based on the relative peak areas.

-

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the synthesized or purchased this compound.

-

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer.

-

-

Procedure:

-

Dissolve a small amount of the this compound sample in the chosen deuterated solvent in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum.

-

Compare the experimental spectra with the expected spectra based on the known structure of this compound to confirm its identity.

-

Visualizations

The following diagrams illustrate general laboratory workflows relevant to the handling of chemical substances like this compound.

Caption: A general workflow for the safe handling of chemicals in a laboratory setting.

Caption: A logical flow for responding to a chemical spill in a laboratory.

Commercial Suppliers and Technical Guide for High-Purity Spiro-NPB

A Technical Resource for Researchers in Organic Electronics

This guide provides an in-depth overview of commercial sources for high-purity 2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene] (Spiro-NPB), a key hole transporting material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices. It is intended for researchers, scientists, and professionals in drug development and materials science who require reliable sourcing and detailed technical information for their applications.

Introduction to this compound

This compound is a high-performance hole transporting material widely utilized in the fabrication of efficient and stable OLEDs. Its unique spirobifluorene core imparts a three-dimensional molecular structure, which provides high thermal stability, a high glass transition temperature (Tg), and good morphological stability in thin films. These properties are crucial for preventing crystallization and ensuring the long-term operational stability of electronic devices. The charge transport in this compound occurs via a hopping mechanism between adjacent molecules.

Commercial Availability and Purity

High-purity this compound is critical for achieving optimal device performance, as impurities can act as charge traps and quenching centers, leading to reduced efficiency and lifetime. Commercial suppliers typically offer this compound in various purity grades, with sublimation being the primary method for achieving the highest purity levels required for organic electronics.

| Supplier | Purity Grades Offered | Available Quantities | Notes |

| Smolecule | 99% (sublimed) | Inquire | Routinely offer sublimation-purified this compound.[1] |

| April Scientific Inc. | 98%, 99% (sublimation purification) | Inquire | Provides two primary purity grades for research and development purposes.[2] |

| Ossila | >98% (for related spiro compounds like Spiro-TTB) | 500 mg, 1 g, 5 g | While specific data for this compound was not found, they offer similar spiro-based HTMs in various quantities with specified purity.[3] |

| Javachem | >99% (sublimed) | Inquire | Offers high-purity sublimed grade for research and industrial applications. |

| Warshel Chemical Ltd. | Inquire | Inquire | Lists this compound as a product. |

Note: Pricing information is generally available upon quotation from the respective suppliers.

Synthesis and Purification Protocols

The most common and efficient method for synthesizing this compound is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed amination provides high yields and a direct route to forming the crucial carbon-nitrogen bonds. Subsequent purification is paramount, with train sublimation being the gold standard for achieving the purity required for electronic device fabrication.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative procedure based on literature reports for the synthesis of this compound and analogous compounds.

Materials:

-

2,7-Dibromo-9,9'-spirobifluorene

-

N-Phenyl-1-naphthylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,7-dibromo-9,9'-spirobifluorene, N-phenyl-1-naphthylamine (2.2 equivalents), and sodium tert-butoxide (2.5 equivalents).

-

Add anhydrous toluene to the flask.

-

In a separate glovebox, prepare the catalyst by mixing palladium(II) acetate and tri(tert-butyl)phosphine.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane solvent system.

Experimental Protocol: Purification by Train Sublimation

Apparatus:

-

A multi-zone tube furnace

-

A quartz or glass sublimation tube

-

A vacuum pump capable of reaching high vacuum (<10⁻⁵ torr)

-

Temperature controllers

Procedure:

-

Place the crude or column-purified this compound in a quartz boat and insert it into the sublimation tube in the first heating zone.

-

Assemble the sublimation apparatus and evacuate the system to a high vacuum.

-

Gradually heat the first zone where the material is placed to a temperature above its sublimation point (typically 300-350 °C for this compound).

-

Establish a temperature gradient along the tube, with progressively lower temperatures in subsequent zones. Impurities with different volatilities will condense in different zones.

-

The high-purity this compound will deposit as a crystalline solid in a specific zone of the tube, determined by its sublimation temperature and the temperature gradient.

-

After the sublimation is complete, cool the system to room temperature under vacuum.

-

Carefully collect the purified crystalline this compound from the designated zone.

Material Characterization

The quality of high-purity this compound is confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity by identifying characteristic peaks and the absence of impurity signals.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the material with high accuracy.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material. This compound typically exhibits high decomposition temperatures (Td), often above 400 °C, which is indicative of its suitability for vacuum deposition processes.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A high Tg is desirable for morphological stability in amorphous thin films.

-

UV-Visible (UV-Vis) Spectroscopy: To characterize the optical absorption properties.

-

Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.

Visualizations

Hole Transport Mechanism in an OLED

References

An In-Depth Technical Guide to Spiro-NPB in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB, also known as 2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene], is a key hole-transporting material (HTM) in the field of organic electronics.[1] Its unique spirobifluorene core provides a rigid, three-dimensional structure that imparts high thermal stability and excellent morphological stability to thin films, crucial properties for the longevity and performance of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, material properties, and detailed protocols for its application in optoelectronic devices.

Material Properties and Synthesis

This compound is a high-molecular-weight organic compound with the chemical formula C57H38N2 and a molecular weight of 750.93 g/mol .[1][4] Its spiro linkage, connecting two fluorene units at a central sp3-hybridized carbon, forces the two π-systems into a perpendicular arrangement, which effectively disrupts conjugation between them and helps to maintain a high triplet energy.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[5][6][7] These methods offer high yields and good functional group tolerance.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 2,7-dibromo-9,9'-spirobifluorene and N-(naphthalen-1-yl)aniline.

Reagents and Materials:

-

2,7-dibromo-9,9'-spirobifluorene

-

N-(naphthalen-1-yl)aniline

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri(tert-butyl)phosphine (P(tBu)3) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 2,7-dibromo-9,9'-spirobifluorene and a slight excess of N-(naphthalen-1-yl)aniline in anhydrous toluene.

-

Add the palladium catalyst (e.g., Pd(OAc)2) and the phosphine ligand.

-

Add a strong base, typically sodium tert-butoxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol outlines the synthesis of a this compound precursor, which can then be functionalized.

Reagents and Materials:

-

Aryl halide (e.g., 2,7-dibromo-9,9'-spirobifluorene)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent mixture (e.g., toluene/water)

Procedure:

-

In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add the solvent mixture and degas the solution.

-

Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for several hours.[6]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and perform a work-up with water and an organic solvent.

-

Dry the organic phase, evaporate the solvent, and purify the product by chromatography or recrystallization.[8]

Quantitative Data Presentation

The performance of this compound as a hole transport material is summarized in the tables below, comparing it with the widely used HTM, N,N'-di(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).

Table 1: Thermal and Electronic Properties of this compound

| Property | This compound | NPB | Reference(s) |

| Glass Transition Temperature (Tg) | > 360 °C (0.5% weight loss) | - | [3] |

| Highest Occupied Molecular Orbital (HOMO) | -5.20 to -5.06 eV | ~ -5.5 eV | [9][10] |

| Lowest Unoccupied Molecular Orbital (LUMO) | - | - | |

| Hole Mobility | 3.3 x 10⁻⁷ cm² V⁻¹s⁻¹ | 1.32 x 10⁻⁷ cm² V⁻¹s⁻¹ | [11] |

Table 2: Performance of this compound in Red Phosphorescent OLEDs

| Device Parameter | This compound Based Device | NPB Based Device | Reference(s) |

| Maximum Current Efficiency (cd/A) | 9.24 | 15.38 | [2] |

| Maximum Power Efficiency (lm/W) | 8.26 | - | [2] |

| Maximum External Quantum Efficiency (%) | 9.82 | 13.58 | [2] |

| Driving Voltage at 1000 cd/m² (V) | 6.8 | - | [2] |

Device Fabrication and Characterization

The fabrication of high-performance organic electronic devices using this compound requires precise control over the deposition of thin films. Thermal evaporation and spin-coating are the most common techniques employed.

Experimental Protocol: OLED Fabrication by Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using this compound as the hole transport layer.

Materials and Equipment:

-

Indium tin oxide (ITO) coated glass substrates

-

This compound and other organic materials (e.g., electron transport layer, emissive layer)

-

Metal for cathode (e.g., Aluminum)

-

Vacuum thermal evaporation system

-

Substrate cleaning supplies (detergent, deionized water, solvents)

-

UV-ozone cleaner

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Hole Transport Layer (HTL) Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Deposit a layer of this compound onto the ITO. Typical deposition rates are in the range of 0.1-0.2 nm/s under a pressure of ~10⁻⁶ Torr. The thickness of the HTL is a critical parameter and is typically in the range of 20-60 nm.

-

Emissive Layer (EML) Deposition: Deposit the emissive layer on top of the HTL. This can be a single material or a host doped with a fluorescent or phosphorescent emitter.

-

Electron Transport Layer (ETL) and Cathode Deposition: Subsequently, deposit the electron transport layer and finally the metal cathode (e.g., LiF/Al) through a shadow mask to define the device area.

-

Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

Experimental Protocol: Perovskite Solar Cell Fabrication by Spin-Coating

This protocol outlines the fabrication of a perovskite solar cell with a this compound hole transport layer.

Materials and Equipment:

-

FTO-coated glass substrates

-

Perovskite precursor solution

-

This compound solution in chlorobenzene (with additives like Li-TFSI and tBP)

-

Anti-solvent (e.g., chlorobenzene)

-

Spin-coater

-

Hotplate

-

Thermal evaporator for metal contacts

Procedure:

-

Substrate and Electron Transport Layer Preparation: Clean the FTO substrates and deposit an electron transport layer (e.g., TiO2 or SnO2).

-

Perovskite Layer Deposition: Spin-coat the perovskite precursor solution onto the electron transport layer. During the spin-coating process, an anti-solvent is typically dripped onto the substrate to induce rapid crystallization, forming a uniform and dense perovskite film. Anneal the film on a hotplate.[12][13]

-

Hole Transport Layer (HTL) Deposition: Prepare a solution of this compound in chlorobenzene, often with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and device performance. Spin-coat the this compound solution onto the perovskite layer. A typical spin-coating program might be a two-step process, for example, 500 rpm for 5 seconds followed by 4000 rpm for 30 seconds.[12][13] The devices are often left in a dry environment overnight to allow for oxidation of the this compound, which enhances its hole-transporting properties.

-

Metal Contact Deposition: Deposit a metal back contact (e.g., gold or silver) by thermal evaporation.

Device Characterization

Experimental Workflow:

-

Current-Voltage-Luminance (I-V-L) Characteristics: Measure the current density and luminance of the OLED as a function of the applied voltage using a source meter and a calibrated photodiode or spectrometer. From this data, key performance metrics such as turn-on voltage, current efficiency, and power efficiency can be determined.[14][15]

-

External Quantum Efficiency (EQE): The EQE is the ratio of the number of photons emitted from the device to the number of injected electrons.[1][16] It is measured using a calibrated integrating sphere setup to capture all the emitted light.

-

Electroluminescence (EL) Spectrum: Record the spectrum of the emitted light at different operating voltages to assess the color purity and stability.

-

Lifetime Measurement: Monitor the luminance of the device over time under a constant current density to determine its operational stability. The lifetime is often defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 or LT90).

Mandatory Visualizations

Safety Information

Conclusion

This compound stands out as a high-performance hole-transporting material for organic electronics. Its rigid spirobifluorene core provides the necessary thermal and morphological stability for robust and long-lasting devices. The synthetic routes to this compound are well-established, allowing for its production and modification. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working to advance the field of organic electronics. Further research into novel spiro-based materials and optimization of device architectures will continue to push the boundaries of efficiency and stability in OLEDs and perovskite solar cells.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. aprilsci.com [aprilsci.com]

- 5. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]

- 12. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 13. xray.greyb.com [xray.greyb.com]

- 14. researchgate.net [researchgate.net]

- 15. Model of Organic Light Emitting Device Emission Characteristics with Alternating Current Driving Method [journal.mrs-k.or.kr]

- 16. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]

- 17. How to enhance the EQE of an OLED with Characterization and Simulation — Fluxim [fluxim.com]

- 18. solgroup.com [solgroup.com]

- 19. typhoonplantprotection.com [typhoonplantprotection.com]

Methodological & Application

Application Notes and Protocols for Spiro-NPB Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of high-quality thin films of Spiro-NPB (N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine), a widely used hole-transporting material in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The following sections detail the primary deposition techniques, characterization methods, and expected material properties.

Introduction to this compound

This compound is a spiro-annulated derivative of the common hole-transporting material NPB. The spiro linkage, which connects two conjugated moieties through a tetrahedral carbon atom, imparts several advantageous properties, including:

-